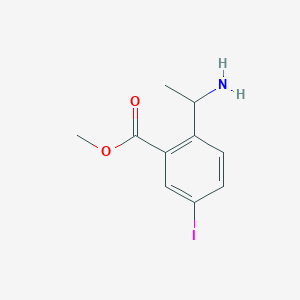
Methyl 2-(1-aminoethyl)-5-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol . It is a derivative of benzoic acid and contains an iodine atom, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
The synthesis of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate involves several steps. One common method includes the reaction of 2-iodobenzoic acid with (S)-1-aminoethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with methanol to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate involves its interaction with specific molecular targets. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(S)-methyl 2-(1-aminoethyl)-5-iodobenzoate can be compared with other similar compounds such as:
Methyl 2-(1-aminoethyl)-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Methyl 2-(1-aminoethyl)-5-chlorobenzoate:
Methyl 2-(1-aminoethyl)-5-fluorobenzoate: The presence of a fluorine atom provides unique properties, particularly in medicinal chemistry.
These comparisons highlight the uniqueness of (S)-methyl 2-(1-aminoethyl)-5-iodobenzoate, particularly its iodine atom, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C10H12INO2 |
|---|---|
Molecular Weight |
305.11 g/mol |
IUPAC Name |
methyl 2-(1-aminoethyl)-5-iodobenzoate |
InChI |
InChI=1S/C10H12INO2/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
SGJQYHJXPGZOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)I)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
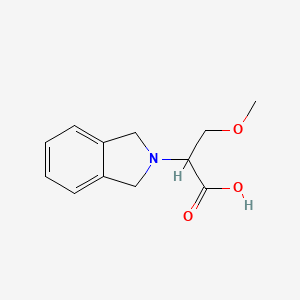
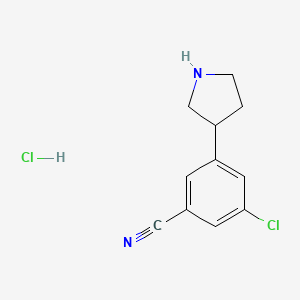
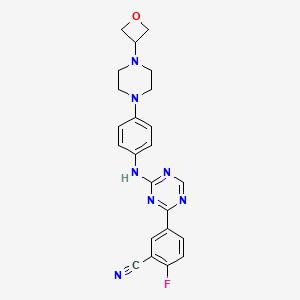
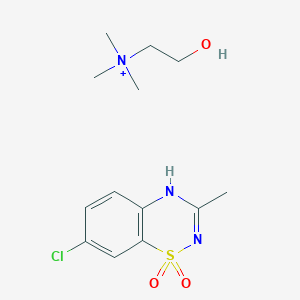
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
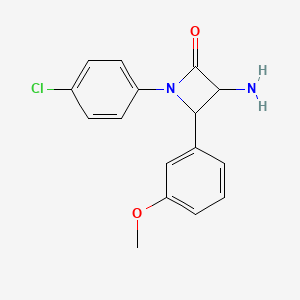
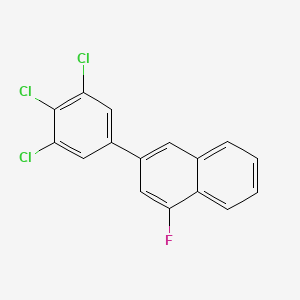
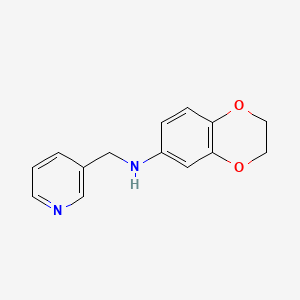

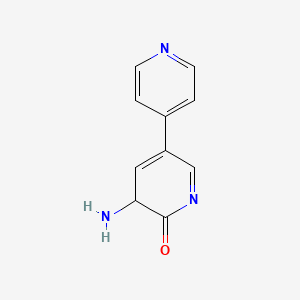
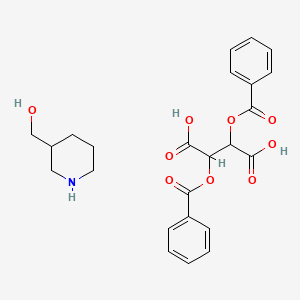
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
![[1-[2-[(2-Acetamido-3-hydroxypropanoyl)amino]propanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B14790459.png)
